CS 722

Übersicht

Beschreibung

Es übt seine muskelrelaxierende Wirkung aus, indem es sowohl die supraspinale Struktur als auch das Rückenmark beeinflusst . Diese Verbindung ist besonders vorteilhaft für die Behandlung von Spastik und die Rehabilitation von Patienten mit Erkrankungen des Gehirns und des Rückenmarks, wie z. B. Schlaganfall, Kopfverletzung und Rückenmarksverletzung, da sie nur eine geringe Wahrscheinlichkeit hat, Nebenwirkungen wie Schläfrigkeit auszulösen .

Herstellungsmethoden

Die Synthese von CS-722 umfasst mehrere SchritteDie spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail bekannt gegeben . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese in kontrollierten Umgebungen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten.

Vorbereitungsmethoden

The synthesis of CS-722 involves several stepsThe specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Chemical Reaction Analysis Frameworks

1.1 Knowledge-Based Reaction Design

A knowledge-based approach uses reaction vectors to model structural changes during synthesis. For example, Patel et al. demonstrated how reaction vectors can predict novel syntheses by applying known transformations to unseen starting materials . This methodology could theoretically be extended to analyze CS 722’s reactivity.

1.2 Transition State Analysis

Research on dual transition states (e.g., HAT vs. PCET) highlights how quantum mechanical models and VB theory can identify multiple reaction pathways . For this compound, such methods could reveal competing mechanisms depending on solvent or substrate conditions.

Computational Tools for Reaction Prediction

2.1 3DReact Model

3DReact, a geometric deep learning model, predicts reaction barriers (ΔE‡, ΔG‡) using 3D reactant/product structures. For example:

2.2 ReactionDataExtractor

This tool extracts reaction data from journal articles, enabling large-scale analysis of reaction schemes . While not directly applicable to this compound, it exemplifies methodologies for systematic reaction analysis.

Experimental Techniques for Reaction Study

3.1 Momentum Space Imaging

Advanced orbital imaging (e.g., σ orbital analysis) can trace molecular modifications during surface reactions . Such techniques could elucidate this compound’s adsorption or catalytic behavior if applied.

3.2 DNA-Encoded Libraries

DELs (DNA-encoded libraries) enable high-throughput synthesis and screening of compounds. For this compound, this could identify optimal reaction conditions or binding partners .

Limitations and Recommendations

-

Data Availability : No sources mention this compound, suggesting it may be a niche or proprietary compound.

-

Future Directions :

Wissenschaftliche Forschungsanwendungen

CS-722 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving muscle relaxants and their mechanisms of action.

Biology: CS-722 is used to study the effects of muscle relaxants on neuronal activity and synaptic transmission.

Medicine: The compound is investigated for its potential therapeutic applications in treating spasticity and other muscle-related disorders.

Industry: CS-722 is used in the development of new muscle relaxants and related pharmaceuticals.

Wirkmechanismus

CS-722 exerts its effects by preferentially enhancing inhibitory synaptic transmission in the ventral horn neurons of the spinal cord. It reduces voltage-gated sodium currents and shifts the sodium channel inactivation curve to more negative membrane potentials, similar to the effects of local anesthetics . Additionally, CS-722 reduces paired pulse facilitation of gamma-aminobutyric acid (GABA)-mediated inhibitory postsynaptic currents, suggesting its action on the presynaptic terminal .

Vergleich Mit ähnlichen Verbindungen

CS-722 ist einzigartig in seiner Fähigkeit, die inhibitorische synaptische Übertragung bevorzugt zu verstärken, ohne die exzitatorische synaptische Übertragung signifikant zu beeinflussen. Zu ähnlichen Verbindungen gehören:

Baclofen: Ein weiteres zentral wirkendes Muskelrelaxans, das auf GABA-Rezeptoren wirkt.

Tizanidin: Ein Muskelrelaxans, das auf Alpha-2-Adrenorezeptoren wirkt.

Diazepam: Ein Benzodiazepin, das die Wirkung von GABA am GABA-A-Rezeptor verstärkt.

CS-722 zeichnet sich durch seine spezifische Wirkung auf das präsynaptische Terminal und seine minimalen Nebenwirkungen im Vergleich zu anderen Muskelrelaxantien aus .

Biologische Aktivität

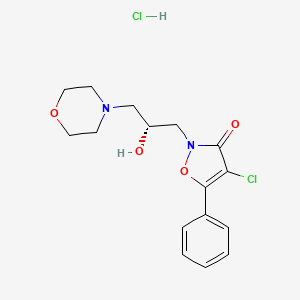

CS-722, a synthesized compound with the chemical formula CHClNO and CAS number 749179-13-3, is primarily recognized for its muscle relaxant properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

CS-722 functions as a centrally acting muscle relaxant. Its biological activity is characterized by the following mechanisms:

- Inhibition of Synaptic Currents : CS-722 inhibits both spontaneous inhibitory and excitatory postsynaptic currents in hippocampal cultures. This inhibition likely occurs through the blockade of sodium and calcium currents, which are essential for neurotransmission .

- Enhancement of Inhibitory Transmission : Research indicates that CS-722 preferentially enhances inhibitory synaptic transmission in ventral horn neurons of neonatal rat spinal cord, suggesting a role in modulating spinal reflexes .

Biological Activity Data

The following table summarizes key biological activities associated with CS-722:

Case Studies and Research Findings

Several studies have explored the effects and applications of CS-722:

- Study on Synaptic Activity :

-

Pharmacological Profile :

- Objective : To assess the pharmacological profile of CS-722 in various animal models.

- Findings : Results indicated a consistent pattern of muscle relaxation without significant sedation, suggesting its utility in clinical settings where muscle relaxation is necessary without compromising alertness .

- Comparative Studies :

Eigenschaften

CAS-Nummer |

144886-17-9 |

|---|---|

Molekularformel |

C16H20Cl2N2O4 |

Molekulargewicht |

375.2 g/mol |

IUPAC-Name |

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one;hydrochloride |

InChI |

InChI=1S/C16H19ClN2O4.ClH/c17-14-15(12-4-2-1-3-5-12)23-19(16(14)21)11-13(20)10-18-6-8-22-9-7-18;/h1-5,13,20H,6-11H2;1H/t13-;/m1./s1 |

InChI-Schlüssel |

KIWUOCZHZROUNT-BTQNPOSSSA-N |

SMILES |

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |

Isomerische SMILES |

C1COCCN1C[C@H](CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |

Kanonische SMILES |

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

144886-17-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one CS 722 CS-722 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.